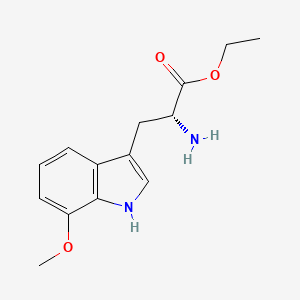

7-Methoxy-D-tryptophan ethyl ester

Description

Contextual Significance within Indole (B1671886) Alkaloid Synthesis

Indole alkaloids represent a large and structurally diverse family of natural products, many of which exhibit significant physiological and medicinal properties. wikipedia.org The synthesis of these complex molecules is a major focus of modern organic chemistry. 7-Methoxy-D-tryptophan ethyl ester has proven to be a crucial starting material for the enantiospecific and regiospecific total synthesis of several 12-methoxy-substituted sarpagine (B1680780) indole alkaloids. mdpi.com

The enantiospecific synthesis of this compound itself is a notable achievement, accomplished through a combination of the Larock heteroannulation and a Schöllkopf-based chiral auxiliary method. mdpi.comub.edu This approach allows for the creation of the D-enantiomer with high purity, which is essential for controlling the stereochemistry of the final alkaloid products.

Once obtained, this chiral building block has been successfully employed in the first total syntheses of several complex indole alkaloids. Key steps in these syntheses include the asymmetric Pictet-Spengler reaction and enolate-driven palladium-catalyzed cross-coupling processes. mdpi.com The use of this compound ensures the correct stereochemical configuration is carried through to the final natural products.

Table 1: Indole Alkaloids Synthesized from this compound

| Indole Alkaloid | Stereochemistry | Key Synthetic Reactions |

|---|---|---|

| (+)-12-methoxy-N(a)-methylvellosimine | D-Tryptophan derived | Asymmetric Pictet-Spengler, Palladium-catalyzed cross-coupling |

| (+)-12-methoxyaffinisine | D-Tryptophan derived | Asymmetric Pictet-Spengler, Palladium-catalyzed cross-coupling |

| (-)-fuchsiaefoline | D-Tryptophan derived | Asymmetric Pictet-Spengler, Palladium-catalyzed cross-coupling |

Importance as a Chiral Intermediate in Enantioselective Chemistry

The utility of this compound extends beyond the synthesis of specific alkaloids; it is a prime example of a chiral intermediate in enantioselective chemistry. Chiral intermediates are enantiomerically pure compounds that are used as starting materials in a synthesis to introduce a specific stereocenter, which is then retained throughout the reaction sequence. The use of such intermediates is a powerful strategy for the synthesis of enantiomerically pure target molecules. biosynth.combiosynth.com

The synthesis of this compound relies on the Schöllkopf chiral auxiliary method, a well-established technique for the asymmetric synthesis of amino acids. wikipedia.orgyoutube.com This method utilizes a chiral auxiliary, typically derived from an amino acid like valine, to direct the stereochemical outcome of a reaction, leading to high enantiomeric excess. biosynth.comwikipedia.org

The Pictet-Spengler reaction is a classic example where a chiral tryptophan ester, such as the 7-methoxy-D-tryptophan derivative, can dictate the stereochemistry of the newly formed chiral center. mdpi.comchemeurope.comwikipedia.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydro-β-carboline, a common core structure in many indole alkaloids. wikipedia.orgnih.gov By using an enantiopure tryptophan ester, the reaction proceeds diastereoselectively, allowing for the controlled formation of one diastereomer over the other. chemeurope.com

The development of methods for the synthesis of unnatural tryptophan derivatives, like the 7-methoxy substituted compound, is an area of active research with broad applications. nih.govnih.gov These modified amino acids are not only valuable in natural product synthesis but also in chemical biology for studying protein structure and function. nih.gov

Table 2: Key Methodologies in the Synthesis and Application of this compound

| Methodology | Description | Relevance to this compound |

|---|---|---|

| Larock Heteroannulation | A palladium-catalyzed reaction for the synthesis of indoles from o-haloanilines and alkynes. ub.edunih.gov | Used in the synthesis of the 7-methoxyindole (B1360046) core of the target molecule. mdpi.comub.edu |

| Schöllkopf Chiral Auxiliary Method | A method for the asymmetric synthesis of α-amino acids using a chiral bis-lactim ether derived from a cyclic dipeptide. biosynth.comwikipedia.org | Employed to establish the D-stereochemistry at the α-carbon of the tryptophan derivative. mdpi.com |

| Asymmetric Pictet-Spengler Reaction | A diastereoselective cyclization reaction to form tetrahydro-β-carbolines from a chiral tryptamine (B22526) derivative. chemeurope.comwikipedia.org | A key step in the synthesis of indole alkaloids where the chirality of the tryptophan ester directs the formation of a new stereocenter. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-3-19-14(17)11(15)7-9-8-16-13-10(9)5-4-6-12(13)18-2/h4-6,8,11,16H,3,7,15H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCLEJCMNQRLKY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=CC=C2OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CNC2=C1C=CC=C2OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471432 | |

| Record name | 7-METHOXY-D-TRYPTOPHAN ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655240-16-7 | |

| Record name | 7-METHOXY-D-TRYPTOPHAN ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 7 Methoxy D Tryptophan Ethyl Ester

Enantiospecific Synthesis Pathways

Enantiospecific synthesis aims to produce a single enantiomer of a chiral molecule. For 7-Methoxy-D-tryptophan ethyl ester, this means exclusively forming the D-isomer. This is typically achieved by using chiral auxiliaries, which are themselves enantiomerically pure molecules that guide the reaction to form the desired stereoisomer.

The Larock indole (B1671886) synthesis is a powerful palladium-catalyzed reaction that forms an indole ring from an o-haloaniline and a disubstituted alkyne. chim.it To achieve enantiospecificity for the synthesis of tryptophan derivatives, this process can be adapted to use a chiral, internal alkyne.

A practical approach involves the palladium-mediated heteroannulation of a substituted o-iodoaniline with a chiral propargylglycine (B1618536) derivative. researchgate.netnih.gov Specifically for the target molecule, the synthesis would commence with 2-iodo-6-methoxyaniline. This starting material ensures the methoxy (B1213986) group is correctly positioned at the C7 of the resulting indole. The aniline (B41778) is then coupled with a chiral alkyne derived from an amino acid, which serves as the chiral auxiliary. researchgate.net This method has been successfully applied to the large-scale synthesis of optically pure 6-methoxy-D-tryptophan, demonstrating its robustness for producing ring-A oxygenated indole alkaloids. researchgate.netnih.gov The use of a chiral auxiliary derived from an inexpensive natural amino acid like L-valine makes this route economically viable for producing D-amino acid derivatives. researchgate.netnih.gov

The Schöllkopf method is a widely recognized and highly reliable technique for the asymmetric synthesis of α-amino acids. wikipedia.orgbiosynth.com It employs a chiral bis-lactim ether, typically prepared from the cyclic dipeptide (a 2,5-diketopiperazine) of glycine (B1666218) and valine. wikipedia.org The use of natural L-valine leads to the L-amino acid product, while using the less common D-valine as the auxiliary directs the synthesis toward the D-amino acid product. researchgate.netdrugfuture.com

The process can be summarized in the following key steps:

Formation of the Chiral Auxiliary : A dipeptide from D-valine and glycine is cyclized to form a 2,5-diketopiperazine. wikipedia.org

Activation : The diketopiperazine is treated with an O-methylating agent like trimethyloxonium (B1219515) tetrafluoroborate (B81430) to form the chiral bis-lactim ether, the active Schöllkopf auxiliary. biosynth.com This auxiliary effectively masks a glycine unit in a chiral environment.

Diastereoselective Alkylation : The auxiliary is deprotonated at the prochiral carbon of the glycine unit using a strong base like n-butyllithium (n-BuLi) to form a planar enolate. The bulky isopropyl group from the valine sterically shields one face of the enolate. wikipedia.orgbiosynth.com Introducing an electrophile, in this case, a 7-methoxy-3-indolylmethyl halide, results in alkylation occurring from the less hindered face, leading to a trans-alkylated product with high diastereoselectivity. biosynth.comthieme-connect.com

Hydrolysis and Product Isolation : Mild acidic hydrolysis cleaves the alkylated bis-lactim ether, releasing the desired D-amino acid ester (this compound) and the valine methyl ester auxiliary, which can be separated. wikipedia.orgthieme-connect.com

This methodology has proven effective for the asymmetric synthesis of various tryptophan analogues and is noted for its high diastereoselectivity, often exceeding 95% de. biosynth.comacs.orgnih.gov

| Step | Reactants | Reagents/Conditions | Product/Intermediate | Purpose |

| 1 | D-Valine, Glycine | Heat, cyclization | D-Valine-Glycine Diketopiperazine | Formation of the cyclic dipeptide scaffold. wikipedia.org |

| 2 | Diketopiperazine | Trimethyloxonium tetrafluoroborate | Schöllkopf Auxiliary (bis-lactim ether) | Activation of the scaffold into the chiral template. biosynth.com |

| 3 | Schöllkopf Auxiliary, 7-methoxy-3-(bromomethyl)indole | 1. n-BuLi, -78 °C; 2. Electrophile addition | trans-Alkylated bis-lactim ether | Stereoselective formation of the C-C bond. wikipedia.orgthieme-connect.com |

| 4 | trans-Alkylated bis-lactim ether | Mild acid (e.g., HCl) | This compound + D-Valine methyl ester | Liberation of the final product and the chiral auxiliary. thieme-connect.comnih.gov |

Table 1. Key steps and components in the Schöllkopf synthesis of this compound.

Key Chemical Transformations in its Formation

Beyond establishing the chiral center, the construction of the molecule involves crucial bond-forming reactions that build the indole ring system and attach the amino acid side chain.

The Pictet-Spengler reaction is a fundamental transformation in alkaloid synthesis, involving the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydro-β-carboline. nih.gov This reaction can be a key step in the synthesis of tryptophan derivatives. clockss.org When applied to a pre-formed 7-methoxytryptophan ester, the reaction with an aldehyde leads to a tricyclic product, which can be a valuable intermediate for more complex molecules. nih.gov

Modern advancements have led to catalytic asymmetric versions of the Pictet-Spengler reaction, which can establish the stereochemistry of the newly formed ring. researchgate.netnih.gov These reactions often employ chiral Brønsted acids, such as chiral phosphoric acids, as catalysts. nih.govacs.org The catalyst protonates the intermediate imine, forming a chiral ion pair that directs the cyclization to occur with high enantioselectivity. acs.org The reaction works well for a variety of tryptamines and aldehydes. researchgate.netacs.org While a direct Pictet-Spengler reaction on 7-methoxytryptophan has been reported to be challenging under certain acidic conditions, leading to decomposition, the use of milder, modern catalytic systems offers a promising pathway. nih.gov

| Tryptamine (B22526) Substrate | Aldehyde | Catalyst Type | Enantiomeric Excess (ee) | Reference |

| Tryptamine | Propionaldehyde | Chiral Phosphoric Acid | 90% ee | acs.org |

| Substituted Tryptamines | Aromatic & Aliphatic Aldehydes | Chiral Phosphoric Acid | High yields and ee | nih.gov |

| Tryptamines | α-Ketoamides | Prolyl-urea (H-bond donor) | Excellent yields and ee | nih.gov |

Table 2. Examples of Catalytic Asymmetric Pictet-Spengler Reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of this compound, these processes are vital for constructing the indole ring system with the desired substitution pattern. As discussed in the Larock heteroannulation (Section 2.1.1), a Pd-catalyzed coupling between an o-iodoaniline and a chiral alkyne is a powerful strategy. researchgate.netnih.gov

This transformation can be viewed as an enolate-driven process if the chiral alkyne component is derived from a glycine equivalent, such as the Schöllkopf auxiliary. The deprotonation step in the Schöllkopf synthesis generates a chiral enolate, which is the key nucleophile. While the subsequent step is an alkylation, related palladium-catalyzed processes can couple such enolates with aryl halides. Furthermore, direct C-H functionalization methods, also mediated by palladium, allow for the arylation of the indole C2 position, offering an alternative route to build molecular complexity. acs.orgrsc.org

Regioselective Synthesis Approaches

Regioselectivity refers to the control of the reaction site in a molecule with multiple potential reactive positions. For the target compound, it is crucial to introduce the methoxy group exclusively at the C7 position of the indole ring.

The most direct and reliable method to ensure C7-substitution is to begin the synthesis with a starting material that already contains the substituent in the correct position. Syntheses based on the Larock or related palladium-catalyzed heteroannulations achieve this by using a 2-haloaniline that is appropriately substituted. chim.it For 7-methoxy-tryptophan, the key starting material is 2-iodo-6-methoxyaniline. researchgate.net The cyclization reaction then builds the indole ring around this pre-functionalized benzene (B151609) ring, guaranteeing the final product is the 7-methoxy isomer.

Other named indole syntheses, such as the Bartoli indole synthesis which reacts nitroarenes with vinyl Grignard reagents, can also be used to prepare 7-substituted indoles and have been employed as starting points for complex syntheses. researchgate.net Additionally, modern rhodium-catalyzed C-H functionalization methods have been developed for the regioselective synthesis of C4-C7 substituted tryptophans from protected anilines, offering another advanced tool for controlling regiochemistry. princeton.edunih.gov The synthesis of 7-substituted tryptophans can be more challenging compared to 5- or 6-substituted isomers due to steric hindrance, making the choice of a robust and regioselective method critical. chim.itacs.org

| Synthetic Method | Key Starting Materials | Advantage for Regioselectivity | Reference |

| Larock Heteroannulation | 2-Iodo-6-methoxyaniline, Chiral Alkyne | Builds the indole ring from a pre-substituted aniline, fixing the substituent at C7. | researchgate.netnih.gov |

| Bartoli Indole Synthesis | 2-Substituted-nitrobenzene (e.g., 2-methoxy-6-nitrotoluene) | Reacts a substituted nitroarene to form the 7-substituted indole core. | researchgate.net |

| Rh-catalyzed Annulation | Boc-protected anilines, Alkynyl chlorides | Directed C-H metalation of the aniline starting material controls substituent placement. | princeton.edunih.gov |

Table 3. Comparison of Regioselective Indole Synthesis Approaches for 7-Substituted Tryptophans.

Derivatization and Functionalization Routes

Advanced synthetic strategies allow for the selective modification of this compound, enabling the synthesis of a diverse range of derivatives. Key transformations include the hydrolysis of the ethyl ester to the corresponding carboxylic acid and the alkylation or benzylation of the indole nitrogen.

Hydrolysis to 7-Methoxy-D-tryptophan

The conversion of this compound to 7-Methoxy-D-tryptophan is a fundamental transformation, yielding the free carboxylic acid which is often a crucial intermediate for peptide synthesis and other derivatizations. This hydrolysis is typically achieved under basic conditions, where the ester is saponified.

The reaction is generally carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, in a suitable organic co-solvent like methanol (B129727) or ethanol (B145695) to ensure the solubility of the starting material. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is acidified to protonate the carboxylate, leading to the precipitation or extraction of the desired 7-Methoxy-D-tryptophan. The 7-methoxy group, being an electron-donating group, does not significantly interfere with the hydrolysis mechanism but may subtly influence the reaction rate.

Table 1: Representative Conditions for the Hydrolysis of this compound

| Reagent | Solvent System | Temperature | Reaction Time | Typical Yield |

| Sodium Hydroxide | Methanol/Water | Room Temp. | 2-4 hours | >90% |

| Lithium Hydroxide | Ethanol/Water | Room Temp. | 3-6 hours | >90% |

This data is representative of typical laboratory-scale hydrolysis of amino acid esters.

N-Alkylation and N-Benzylation of the Indole Moiety

Functionalization of the indole nitrogen (N-1 position) of this compound opens up avenues for creating a wide array of derivatives with potentially altered biological activities or physicochemical properties. The presence of the electron-donating 7-methoxy group can enhance the nucleophilicity of the indole nitrogen, potentially facilitating the alkylation and benzylation reactions.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen is commonly achieved by treating the tryptophan derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the indole nitrogen, forming a more nucleophilic indolide anion that subsequently reacts with the alkylating agent. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly employed.

N-Benzylation: Similar to N-alkylation, N-benzylation involves the reaction of the indole nitrogen with a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride, in the presence of a suitable base. The reaction conditions are analogous to those used for N-alkylation. The resulting N-benzyl group can serve as a protecting group or as a functional handle for further modifications.

Table 2: General Conditions for N-Alkylation and N-Benzylation of this compound

| Transformation | Alkylating/Benzylating Agent | Base | Solvent | Temperature |

| N-Methylation | Methyl Iodide | Sodium Hydride | DMF | 0 °C to Room Temp. |

| N-Ethylation | Ethyl Bromide | Potassium Carbonate | DMF | Room Temp. to 50°C |

| N-Benzylation | Benzyl Bromide | Sodium Hydride | THF | 0 °C to Room Temp. |

These conditions are based on established procedures for the N-alkylation and N-benzylation of tryptophan derivatives and are expected to be applicable to the 7-methoxy analog.

Iii. Strategic Applications of 7 Methoxy D Tryptophan Ethyl Ester As a Synthetic Precursor

Total Synthesis of Complex Indole (B1671886) Alkaloids

The inherent structural features of 7-Methoxy-D-tryptophan ethyl ester make it an ideal starting material for the enantiospecific synthesis of intricate indole alkaloids, a class of natural products known for their diverse and potent pharmacological activities wikipedia.org. This precursor provides the core indole nucleus and a crucial stereocenter that directs the formation of subsequent chiral centers during the synthetic sequence.

A significant application of this compound is in the total synthesis of 12-methoxy-substituted sarpagine (B1680780) indole alkaloids acs.orgnih.gov. The sarpagine and related alkaloids are a large family of compounds isolated from various plant species, particularly from the Rauwolfia genus, and are noted for their complex polycyclic structures acs.orgnih.gov.

(+)-12-methoxy-Na-methylvellosimine acs.orgnih.gov

(+)-12-methoxyaffinisine acs.orgnih.gov

(-)-fuchsiaefoline acs.orgnih.gov

12-methoxy-Nb-methylvoachalotine acs.orgnih.gov

The synthesis of these complex molecules highlights the efficiency of using a pre-functionalized, chiral starting material to streamline the construction of highly substituted natural products acs.org.

Table 1: Examples of 12-Methoxy-Substituted Sarpagine Indole Alkaloids Synthesized from this compound

| Synthesized Alkaloid | Stereochemistry | Key Feature |

|---|---|---|

| (+)-12-methoxy-Na-methylvellosimine | (+) | Sarpagine core with C-12 methoxy (B1213986) group |

| (+)-12-methoxyaffinisine | (+) | Sarpagine core with C-12 methoxy group |

| (-)-fuchsiaefoline | (-) | Sarpagine core with C-12 methoxy group |

The utility of this compound is fundamentally linked to its role in achieving high levels of stereocontrol and regiocontrol.

Stereospecificity: The D-configuration of the tryptophan backbone serves as the foundational chiral element. This inherent chirality is transferred throughout the synthetic pathway, dictating the absolute configuration of newly formed stereocenters acs.org. A key transformation that leverages this is the asymmetric Pictet-Spengler reaction acs.orgnih.govnih.gov. This reaction, which forms a new six-membered ring, proceeds with high diastereoselectivity, controlled by the existing chiral center of the tryptophan derivative. This process is crucial for establishing the correct stereochemistry of the tetracyclic core common to sarpagine alkaloids wisconsin.edunih.gov.

Regiospecificity: The term regiospecific refers to the precise control of the position of chemical modifications. In this context, the starting position of the methoxy group on the indole ring of the precursor directly determines its final location in the complex alkaloid product. The synthesis begins with the 7-methoxy indole, which, after the necessary cyclizations and rearrangements to form the sarpagine framework, results in the methoxy group being located at the 12-position of the alkaloid acs.org. This avoids the need for late-stage oxidation or functionalization of the indole ring, which can often lead to mixtures of isomers and lower yields. The enantiospecific synthesis of the precursor itself, often utilizing methods like the Larock heteroannulation with a Schöllkopf-based chiral auxiliary, ensures that the starting material is optically pure, which is paramount for the entire synthetic strategy acs.orgnih.gov.

Development of Advanced Polycyclic Intermediates

The synthesis of complex alkaloids from this compound proceeds through the construction of key polycyclic intermediates. These scaffolds are progressively elaborated to achieve the final natural product structure.

A widely adopted strategy in the synthesis of sarpagine and related alkaloids involves the initial construction of a key tetracyclic ketone intermediate nih.govwisconsin.edu. Starting from this compound, this tetracyclic core is assembled through a sequence of reactions that typically includes the asymmetric Pictet-Spengler reaction followed by a Dieckmann cyclization wisconsin.edu. The resulting tetracyclic ketone contains the essential ring system and the correct stereochemistry inherited from the chiral precursor. This intermediate is a versatile platform from which various sarpagine alkaloids can be synthesized through further chemical modifications nih.govwisconsin.edu.

To complete the characteristic framework of many sarpagine alkaloids, the tetracyclic ketone intermediate is advanced to a pentacyclic scaffold nih.gov. This transformation often involves the formation of an additional ring, creating the complete azabicyclo[3.3.1]nonane core structure found in these natural products nih.gov. For instance, conditions have been developed to convert the tetracyclic core into a pentacyclic ketone in high yield nih.gov. This pentacyclic intermediate is significantly closer in structure to the final alkaloid target and serves as the immediate precursor for late-stage functional group manipulations to complete the total synthesis nih.gov.

Role in Asymmetric Synthesis of Chiral Natural Products

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure form, is a cornerstone of modern pharmaceutical and chemical research mdpi.com. This compound plays a crucial role in this field by serving as a chiral starting material acs.org. The use of such a compound, where the chirality is already installed, is a powerful strategy known as the "chiral pool" approach.

The D-configuration at the alpha-carbon of the amino acid is preserved and used to direct the stereochemical outcome of subsequent reactions, ensuring the final natural product is synthesized as a single enantiomer acs.orgnih.gov. The asymmetric Pictet-Spengler reaction is a prime example of this principle, where the existing stereocenter guides the cyclization to produce a new chiral center with a specific orientation acs.orgnih.gov. This method provides a reliable and efficient pathway to optically active indole alkaloids, bypassing the need for chiral catalysts or resolution steps later in the synthesis, which can be inefficient nih.gov. The synthesis of the precursor itself often employs chiral auxiliaries, such as the Schöllkopf reagent, to establish the initial stereocenter with high diastereoselectivity, further emphasizing the importance of stereocontrol from the very beginning of the synthetic process acs.orgnih.gov.

Table 2: Key Synthetic Transformations and Their Roles

| Reaction | Precursor/Intermediate | Product | Purpose |

|---|---|---|---|

| Larock Heteroannulation | 2-iodo-6-methoxyaniline & chiral auxiliary | 7-methoxy-D-tryptophan derivative | Enantiospecific synthesis of the precursor acs.org |

| Asymmetric Pictet-Spengler | This compound | Tetracyclic β-carboline | Stereocontrolled formation of the core ring system acs.orgnih.gov |

| Dieckmann Cyclization | Acyclic diester intermediate | Tetracyclic ketone | Formation of a key carbocyclic ring wisconsin.edu |

Contribution to the Synthesis of Indole-Containing Bioactive Molecules

This compound serves as a valuable chiral building block in the total synthesis of complex indole-containing bioactive molecules, particularly indole alkaloids. Its utility lies in providing a pre-functionalized indole nucleus with the correct stereochemistry at the α-carbon, which is crucial for the biological activity of the target molecules. Researchers have successfully employed this precursor in the synthesis of several natural products.

A notable application of this compound is in the synthesis of various Rauwolfia alkaloids. nih.gov These natural products exhibit a wide range of pharmacological activities. The synthesis of these complex molecules often involves a strategic combination of reactions to construct the intricate polycyclic ring systems characteristic of this class of alkaloids.

Detailed research findings have demonstrated a regioselective and stereospecific approach to the total synthesis of several indole alkaloids starting from this compound. nih.gov The synthesis of this key precursor itself can be achieved through methods like the Larock heteroannulation combined with a Schollkopf-based chiral auxiliary. nih.gov Once obtained, the ester is utilized in key transformations such as the enantioselective Pictet–Spengler reaction and palladium-mediated cross-coupling reactions to elaborate the final alkaloid frameworks. nih.gov

An exemplary pathway involves the initial synthesis of this compound, which then serves as a common intermediate for the synthesis of multiple bioactive indole alkaloids. This strategy has been successfully applied to the total synthesis of (+)-12-methoxy-Nₐ-methylvellosimine, (+)-12-methoxyaffinisine, and (−)-fuchsiaefoline. nih.gov The use of a common precursor streamlines the synthetic route and allows for the efficient production of these structurally related natural products.

The following table summarizes the key bioactive molecules synthesized using this compound as a precursor:

| Precursor | Bioactive Molecule Synthesized | Key Synthetic Steps |

| This compound | (+)-12-methoxy-Nₐ-methylvellosimine | Enantioselective Pictet–Spengler reaction, Enolate-driven Pd-mediated cross-coupling reactions |

| This compound | (+)-12-methoxyaffinisine | Enantioselective Pictet–Spengler reaction, Enolate-driven Pd-mediated cross-coupling reactions |

| This compound | (−)-fuchsiaefoline | Enantioselective Pictet–Spengler reaction, Enolate-driven Pd-mediated cross-coupling reactions |

Iv. Exploratory Studies of Biological Activities and Structure Activity Relationships in Preclinical Research

Biochemical Transformations of Tryptophan Esters in Model Systems

The transformation of tryptophan esters, including 7-Methoxy-D-tryptophan ethyl ester, is a key area of investigation. These studies often utilize in vitro models to simulate biological environments and understand how these compounds might behave.

In vitro studies are crucial for determining the susceptibility of tryptophan esters to enzymatic hydrolysis, a process that would release the corresponding tryptophan derivative. This process is fundamental to the compound's potential as a prodrug or precursor molecule. The rate and extent of this hydrolysis can be influenced by the specific enzymes present in the model system and the chemical nature of the ester itself. While specific data on the enzymatic hydrolysis of this compound is not extensively detailed in the provided search results, the general principle is that the ester group is designed to be cleaved by esterases present in biological tissues, releasing the active tryptophan derivative.

Following the potential hydrolysis of the ethyl ester, 7-Methoxy-D-tryptophan could theoretically enter the metabolic pathways of indoleamines. Indoleamine 2,3-dioxygenase (IDO) is a key enzyme in tryptophan metabolism, converting tryptophan into kynurenine (B1673888). nih.gov The introduction of a methoxy (B1213986) group at the 7-position of the indole (B1671886) ring could influence its interaction with IDO and subsequent metabolic fate. For instance, the D-isomer of 1-methyl-tryptophan (1-D-MT) has been investigated as an IDO inhibitor. nih.gov This suggests that modifications to the tryptophan structure, such as the addition of a methoxy group, could modulate its role as a precursor to various indoleamine metabolites in research settings. The study of such compounds in preclinical models helps to elucidate their potential to influence these metabolic pathways.

Structure-Activity Relationship (SAR) Investigations on Methoxy-Substituted Indole Derivatives

The position of the methoxy group on the indole ring is a critical determinant of the molecule's properties and interactions. SAR studies are essential for understanding how these structural variations translate into differences in biological activity.

The location of the methoxy group significantly affects the electronic and conformational properties of the indole molecule. hhu.de Theoretical and spectroscopic studies on 4-, 5-, and 6-methoxyindoles have shown that the position of this group influences the stability of different conformers (syn and anti) and the barriers to their isomerization. hhu.de For example, the relative stability of conformers and the energy barriers for rotation around the C-O bond are highly dependent on whether the methoxy group is at the C-4, C-5, or C-6 position. hhu.de This, in turn, can affect how the molecule interacts with biological targets. The addition of a methoxy group can alter the electron distribution within the indole ring, which is a key factor in molecular recognition and binding. hhu.de While direct comparisons of C-6 versus C-7 were not the primary focus of the cited study, the principle that the methoxy group's position dictates molecular geometry and electronic character is well-established. hhu.de These structural nuances are critical for predicting how a molecule like this compound might interact with receptors or enzymes.

Table 1: Relative Energies of Methoxyindole Conformers

Data derived from ab initio calculations, showing the relative ground state energies of syn and anti conformers of different methoxyindoles. hhu.de

The position of the methoxy group has been shown to influence the bioactivity of indole derivatives in various preclinical cellular assays. For example, in studies of methoxy-substituted resveratrol (B1683913) derivatives, the position of the methoxy group determined whether the compound had similar, worse, or better anti-platelet activity compared to the parent molecule. nih.gov Similarly, in the context of aryl hydrocarbon receptor (AhR) modulation, 7-methoxyindole (B1360046) was identified as an agonist. nih.gov The efficacy of these compounds is dependent on subtle and specific chemical structures. nih.gov In other research, the position of methoxy substituents on an aromatic cyclic seleninate affected its glutathione (B108866) peroxidase-like activity, with para substitution enhancing activity, meta substitution having no effect, and ortho substitution decreasing activity. nih.gov These findings underscore the principle that the precise placement of a methoxy group on a core scaffold is a key factor in determining the resulting biological effects in cellular models. nih.govnih.govnih.gov

Table 2: Efficacy of Methoxyindoles as AhR Agonists

Efficacy relative to 5 nM dioxin in AZ-AHR transgenic cells. nih.gov

Role in Preclinical Studies of Tryptophan Metabolism

Tryptophan and its derivatives are central to numerous physiological processes, and their metabolism is a subject of intense preclinical investigation. mdpi.com Compounds like this compound are valuable tools in these studies. The introduction of a methoxy group can alter the metabolic pathway of the parent tryptophan molecule, providing insights into the structure-function relationships of the enzymes involved. For instance, studies on melatonin, a well-known tryptophan metabolite, and its derivatives in wine have highlighted the diversity of tryptophan metabolism. mdpi.com By observing how a modified tryptophan, such as one with a 7-methoxy substitution, is processed, researchers can gain a deeper understanding of the substrate specificity and regulatory mechanisms of the enzymes in the tryptophan metabolic network. The use of such analogs allows for the probing of metabolic pathways and the identification of key structural features that govern the biological fate of tryptophan.

Mentioned Compounds

Contributions to Anti-Kinetoplastid Agent Research (via Tryptophan Esters)

Kinetoplastids, a group of flagellated protozoa, are responsible for several debilitating and often fatal diseases in humans, including African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. The urgent need for new, effective, and less toxic treatments for these neglected tropical diseases has driven research into novel chemical scaffolds. nih.gov Within this context, tryptophan derivatives, and specifically tryptophan esters, have emerged as a promising area of investigation for the development of new anti-kinetoplastid agents. nih.govnih.gov

Research has indicated that the metabolism of tryptophan is crucial for the growth and survival of kinetoplastids, making the enzymes involved in this pathway potential drug targets. nih.govnih.gov Studies have explored the modification of the tryptophan molecule to enhance its uptake and efficacy against these parasites. One key strategy has been the esterification of the carboxyl group of tryptophan, which can improve the compound's ability to cross cell membranes. nih.gov

A notable study investigated the antitrypanosomal activity of various tryptophan derivatives against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov This research revealed that the esterification of tryptophan to its butyl and propyl esters resulted in potent activity against the parasite. nih.govnih.gov These findings underscore the potential of tryptophan esters as a class of compounds for anti-kinetoplastid drug discovery.

Further research into halogenated tryptophan analogues and their corresponding methyl esters provided deeper insights into the structure-activity relationships of these compounds. nih.govplos.org A study focusing on T. brucei bloodstream form trypomastigotes demonstrated that methyl esterification of halogenated tryptophan derivatives generally increased their trypanocidal activity. nih.gov This enhancement is attributed to the masking of the carboxylate functionality, which facilitates cellular uptake. plos.org The subsequent hydrolysis of the ester by intracellular esterases releases the active drug within the parasite. nih.gov

Crucially, this research highlighted the significance of substitution at the 7-position of the indole ring of tryptophan. nih.gov Halogenation at this position, in combination with methyl esterification, led to a significant increase in trypanocidal potency and a favorable selectivity index against human cells. nih.gov While no direct studies on the anti-kinetoplastid activity of this compound were identified in the reviewed literature, the findings from these studies on related tryptophan esters provide a strong rationale for its potential as an anti-kinetoplastid agent. The presence of a substituent at the 7-position (methoxy group) and the esterification of the carboxyl group (ethyl ester) are features that align with the structure-activity relationships identified for active anti-trypanosomal tryptophan derivatives.

The following tables present data from studies on the anti-kinetoplastid activity of various tryptophan esters, providing a basis for understanding the potential of this class of compounds.

| Compound Name | Organism | Activity (IC50/EC50) |

| Tryptophan butyl ester | Trypanosoma brucei | 0.66 µg/mL |

| Tryptophan propyl ester | Trypanosoma brucei | 1.46 µg/mL |

| Compound Name | Organism | Activity against T. brucei (EC50 in µM) | Selectivity Index (SI) |

| 7-Cl-Trp-OMe (7-chloro-tryptophan methyl ester) | Trypanosoma brucei | 3.5 | 71.4 |

| 7-Br-Trp-OMe (7-bromo-tryptophan methyl ester) | Trypanosoma brucei | 3.7 | 67.6 |

| 7-I-Trp-OMe (7-iodo-tryptophan methyl ester) | Trypanosoma brucei | 2.7 | 92.6 |

V. Analytical Methodologies for the Characterization and Quantification of 7 Methoxy D Tryptophan Ethyl Ester

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 7-Methoxy-D-tryptophan ethyl ester from complex mixtures, a crucial step for accurate analysis. The separation is typically achieved on octadecyl silica (B1680970) (ODS) columns. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of tryptophan derivatives. researchgate.netnih.gov For compounds like this compound, reversed-phase HPLC is commonly utilized, offering high selectivity and sensitivity. researchgate.netscielo.br A typical HPLC system separates the compound based on its polarity, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. scielo.brnih.gov

The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724). nih.govscielo.br A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of multiple components within a sample. nih.govuab.edu For instance, a gradient system might start with a high percentage of aqueous buffer to separate polar compounds and gradually increase the acetonitrile concentration to elute less polar compounds like the target ester. nih.gov Detection is frequently performed using an ultraviolet (UV) detector, as the indole (B1671886) structure inherent to tryptophan and its derivatives absorbs UV light, typically around 280 nm. researchgate.net

A study on tryptophan analysis demonstrated a method with a run time of six minutes using a C18 column and a mobile phase of 5 mM sodium acetate (B1210297) and acetonitrile (92:8, v/v), showcasing the potential for rapid and efficient analysis. scielo.br The versatility of HPLC allows for its application in diverse matrices, from pharmaceutical formulations to biological samples. nih.govchemimpex.com

Ultrahigh-Resolution Liquid Chromatography

Ultrahigh-Resolution Liquid Chromatography (UHPLC), also known as Ultra-Performance Liquid Chromatography (UPLC), represents a significant advancement over traditional HPLC. By using columns with smaller particle sizes (typically under 2 µm), UHPLC systems can achieve much higher separation efficiency, resolution, and speed. nih.gov A targeted UHPLC method developed for tryptophan and its metabolites utilized a C18 column with 1.6 µm particles, achieving a rapid chromatographic cycle time of just 7 minutes. nih.govfrontiersin.org This high-throughput capability makes UHPLC particularly suitable for large-scale studies, such as in clinical and epidemiological research, where numerous samples need to be analyzed efficiently. nih.gov

The enhanced resolution of UHPLC is critical for separating structurally similar compounds, which is often the case in the analysis of tryptophan metabolites. nih.gov This technique, often paired with mass spectrometry, provides a powerful tool for the comprehensive profiling of these compounds in complex biological samples. nih.gov The analytical validation of such methods often reports high precision, with coefficients of variation (% CV) for analytes typically below 15%, demonstrating the robustness and reliability of the technique. nih.gov

Mass Spectrometry for Structural Confirmation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive structural confirmation and enabling highly sensitive quantification. It is almost always coupled with a liquid chromatography system (LC-MS). nih.gov

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like tryptophan derivatives by transferring them from solution into the gas phase as intact protonated molecules ([M+H]+). mdpi.comrsc.org Tandem mass spectrometry (MS/MS) takes this a step further. In an MS/MS experiment, the intact molecular ion (the precursor ion) is selected and then fragmented by collision with an inert gas, a process called collision-induced dissociation (CID). rsc.org

The resulting fragment ions (product ions) create a unique fragmentation pattern that acts as a structural fingerprint for the compound. researchgate.net For tryptophan derivatives, fragmentation often occurs at the N–Cα bond of the amino acid backbone. rsc.org By analyzing these specific fragmentation patterns, ESI-MS/MS can unequivocally confirm the identity of this compound, distinguishing it from other isomers and related compounds. nih.govmdpi.com

Multiple Reaction Monitoring (MRM) Methods

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for quantification. researchgate.netrsc.org In an MRM experiment, the mass spectrometer is set to specifically monitor one or more unique precursor-to-product ion transitions for a target analyte. semanticscholar.org For this compound, this would involve selecting its protonated molecular ion as the precursor and one of its major, stable fragment ions as the product.

This high degree of specificity allows the instrument to filter out background noise and interferences from the sample matrix, resulting in a significantly improved signal-to-noise ratio and very low limits of detection (LOD) and quantification (LOQ). rsc.orgsemanticscholar.org MRM methods are the gold standard for quantitative bioanalysis and are widely used for measuring the concentration of tryptophan metabolites in various biological fluids. researchgate.netuab.edumdpi.com The selection of optimal MRM transitions is a critical step in method development to ensure maximum sensitivity and accuracy. researchgate.net

Table 1: Representative LC-MS/MS Parameters for Tryptophan Metabolite Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography | UHPLC or HPLC | nih.govnih.gov |

| Column | Reversed-Phase C18 | nih.govuab.edu |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate | nih.govuab.edu |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | uab.edu |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | mdpi.comrsc.org |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) | mdpi.com |

| Quantification | Multiple Reaction Monitoring (MRM) | researchgate.netsemanticscholar.org |

Spectroscopic Characterization (General Applicability to Indole Esters)

While chromatography and mass spectrometry are primary tools for separation and identification, spectroscopic techniques provide fundamental information about the molecular structure of indole esters like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is a powerful technique for elucidating the complete molecular structure. mdpi.com

¹H-NMR provides information about the number and environment of hydrogen atoms. For an indole ester, one would expect to see characteristic signals for the aromatic protons on the indole ring (typically between δ 7.00 and 7.70 ppm), the proton on the indole nitrogen (NH), and the protons of the ethyl ester and methoxy (B1213986) groups. mdpi.comyoutube.com

¹³C-NMR provides information about the carbon skeleton. Key signals would include those for the indole ring carbons (δ 103.0 to 138.0 ppm), the carbonyl carbon of the ester group (around δ 162.0 ppm), and the carbons of the methoxy and ethyl groups. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching from the indole ring (around 3340 cm⁻¹). mdpi.com

C=O stretching from the ester group.

C-O stretching from the ester and ether linkages.

C-H stretching from the aromatic and aliphatic parts of the molecule.

Analysis of the IR spectra, often supported by computational methods like Density Functional Theory (DFT), can confirm the presence of these key functional groups and provide insights into intermolecular interactions such as hydrogen bonding. mdpi.com

Vii. Future Research Directions and Emerging Paradigms

Development of Innovative and Sustainable Synthetic Routes

The synthesis of specifically substituted tryptophan derivatives like 7-Methoxy-D-tryptophan ethyl ester presents considerable challenges, primarily centered on achieving regioselectivity on the indole (B1671886) ring and controlling stereochemistry. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic methodologies.

A significant advancement in this area is the direct C-H functionalization of the tryptophan scaffold. Traditional methods often require multi-step sequences involving protection, directed lithiation, and subsequent reaction, leading to poor atom economy and significant waste. Modern approaches, such as transition-metal-catalyzed C-H activation, offer a more direct path. For instance, iridium-catalyzed C-H borylation has been effectively used for the C7-selective functionalization of tryptophan methyl esters. orgsyn.orgorgsyn.orgresearchgate.net This strategy involves a one-pot C2/C7-diboronation followed by a selective palladium-catalyzed C2-protodeboronation to yield the desired C7-functionalized indole. orgsyn.orgresearchgate.net Adapting this methodology for 7-methoxylation and for D-tryptophan starting materials is a promising avenue.

Furthermore, the principles of green chemistry are increasingly important. Chemoenzymatic methods represent a highly sustainable paradigm for producing enantiomerically pure amino acid derivatives. researchgate.net Lipases, such as Candida antarctica lipase (B570770) A (CAL-A), have demonstrated high enantioselectivity in the kinetic resolution of racemic tryptophan derivatives. researchgate.net Future synthetic strategies could integrate metal-catalyzed C-H functionalization with enzymatic resolution to produce this compound with high purity and less environmental impact.

| Chemoenzymatic Resolution | Use of enzymes (e.g., lipases) to selectively acylate or hydrolyze one enantiomer from a racemic mixture of 7-methoxytryptophan ethyl ester. researchgate.net | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. | Requires an efficient synthesis of the racemic precursor; enzyme stability and cost. |

Advanced Mechanistic Investigations into Biological Interactions

Understanding how this compound interacts with biological systems at a molecular level is crucial for unlocking its therapeutic potential. Tryptophan metabolism is complex, branching into several key pathways, including the serotonin (B10506) pathway and the kynurenine (B1673888) pathway. nih.govnih.gov The latter is of particular interest as it produces a range of neuroactive and immunomodulatory metabolites.

Future mechanistic studies should investigate several key aspects:

Metabolic Stability and Pathway Modulation: The D-configuration of the amino acid may render the compound resistant to degradation by enzymes that typically process L-tryptophan, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.gov This could lead to a longer biological half-life and unique pharmacokinetic properties. The 7-methoxy group could also influence enzyme-substrate interactions, potentially altering the metabolic flux through the kynurenine pathway.

Receptor Engagement: Many tryptophan metabolites are ligands for the aryl hydrocarbon receptor (AHR), a transcription factor that plays a critical role in regulating immune responses and xenobiotic metabolism. nih.gov It is essential to determine if this compound or its metabolites can bind to and activate or inhibit the AHR, as this could be a primary mechanism of action.

Cellular Transport: The ethyl ester group increases the lipophilicity of the molecule compared to the parent amino acid, which may enhance its ability to cross cellular membranes, including the blood-brain barrier. chemimpex.com Studies using cellular models can elucidate its transport mechanisms and intracellular accumulation.

Exploration in New Preclinical Therapeutic Lead Discovery

The unique structural features of this compound suggest its potential as a lead compound in several therapeutic areas. Based on the known bioactivities of related tryptophan derivatives, future preclinical research could be prioritized as follows:

Oncology: The enzyme IDO is a key immune checkpoint protein that is often upregulated in tumors, contributing to an immunosuppressive microenvironment. nih.gov By inhibiting IDO, the anti-tumor immune response can be restored. Given that many tryptophan derivatives interact with IDO, investigating this compound as a potential IDO inhibitor is a high priority.

Neurodegenerative and Psychiatric Disorders: The kynurenine pathway contains both neurotoxic metabolites (e.g., quinolinic acid) and neuroprotective ones (e.g., kynurenic acid). nih.gov A compound that could favorably modulate this pathway—for instance, by shunting metabolism towards the production of kynurenic acid—could have therapeutic potential in conditions like Alzheimer's disease, Parkinson's disease, or depression. nih.gov The potential for enhanced blood-brain barrier penetration makes this an especially intriguing possibility.

Infectious Diseases: Tryptophan metabolism is crucial for the host immune response to various pathogens. Derivatives of tryptophan have been investigated for their activity against kinetoplastid parasites like Trypanosoma brucei, the causative agent of sleeping sickness. nih.gov Preclinical studies could explore the efficacy of this compound in models of parasitic infections.

Integration with Omics Technologies for Comprehensive Analysis

To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is essential. This paradigm moves beyond single-target interactions to map the global impact of the compound on cellular networks.

Metabolomics: Targeted metabolomic analysis can precisely quantify the compound's effect on the tryptophan metabolic network. rsc.orgacs.org By measuring the levels of kynurenine, serotonin, and other downstream metabolites in plasma, tissues, or cell culture media after exposure to the compound, researchers can map its specific influence on metabolic pathways. nih.gov

Proteomics: Unbiased proteomics can identify the protein targets that this compound directly binds to (chemoproteomics) or whose expression levels it alters. This can reveal novel mechanisms of action and off-target effects that would be missed by hypothesis-driven approaches.

Transcriptomics: RNA sequencing can provide a global view of the transcriptional changes induced by the compound. This is particularly relevant if the compound is found to interact with transcription factors like the AHR, as it would allow for the identification of all downstream gene targets.

This integrated omics data can then be analyzed using bioinformatics tools to construct a comprehensive model of the compound's mechanism of action, paving the way for more informed preclinical and clinical development.

Table 2: Illustrative Omics Workflow for Compound Analysis

| Omics Technology | Objective | Sample Type | Potential Insights |

|---|---|---|---|

| Targeted Metabolomics (LC-MS/MS) | To quantify the compound and its effect on the tryptophan metabolic pathway. rsc.orgacs.org | Plasma, Urine, Tissue Homogenates | Determination of pharmacokinetic profile; direct measurement of pathway modulation (e.g., IDO inhibition). |

| Global Proteomics (Shotgun Proteomics) | To identify changes in protein expression profiles following treatment. | Cells, Tissues | Identification of affected cellular pathways and potential biomarkers of response. |

| Chemoproteomics (e.g., Activity-Based Protein Profiling) | To identify direct protein binding partners of the compound. | Cell Lysates | Unbiased discovery of the molecular target(s) of the compound. |

| Transcriptomics (RNA-Seq) | To measure global changes in gene expression. | Cells, Tissues | Understanding of the transcriptional networks regulated by the compound, especially downstream of receptors like AHR. |

Q & A

Q. What are the established stereoselective synthesis methods for 7-Methoxy-D-tryptophan ethyl ester, and how do reaction conditions influence enantiomeric purity?

The enantio-specific synthesis of this compound is achieved using a strategy adapted from Cook et al. (2001), which involves stereoselective tryptophan synthesis. Key steps include Larock heteroannulation, followed by elimination, electrocyclization, and oxidative aromatization . Reaction temperature and solvent polarity critically influence enantiomeric yield, with polar aprotic solvents (e.g., DMF) favoring higher stereochemical control.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do temperature variations affect its spectral properties?

Second-derivative UV-Vis absorbance spectroscopy is widely used, particularly for analyzing temperature-dependent conformational changes. For example, -acetyl-L-tryptophan ethyl ester exhibits distinct absorbance peaks at 280 nm (aromatic - transitions), with shifts observed between 0–100°C due to altered solvation dynamics . Similar approaches can be applied to this compound, with methoxy substituents likely modulating spectral baselines.

Q. What are the recommended storage and handling protocols for this compound in laboratory settings?

While specific data on this compound are limited, analogous tryptophan derivatives suggest storage at –20°C under inert gas (e.g., argon) to prevent oxidation. Contaminated materials should be disposed via licensed waste services, adhering to protocols for amino acid esters .

Advanced Research Questions

Q. How can enzymatic resolution methods improve the enantiomeric purity of this compound, and what are the limitations of current approaches?

Enzymes like Pyrobaculum calidifontis esterase (PestE) demonstrate high enantioselectivity () for resolving racemic carboxylic acids, though tertiary alcohol acetates show lower selectivity () . Applying such esterases to this compound synthesis could enhance purity, but substrate compatibility and reaction scalability remain challenges.

Q. What factors limit ethyl ester yield in biosynthesis, and how can precursor availability be optimized for this compound?

In yeast fermentations, ethyl ester production is constrained by precursor availability (e.g., medium-chain fatty acids), not enzyme activity. Increasing precursor concentration (e.g., octanoate) or using unsaturated fatty acids can modulate yields . For synthetic routes, co-solvent systems (e.g., supercritical CO₂) may enhance transesterification efficiency .

Q. How do data contradictions arise in mechanistic studies of Larock heteroannulation during this compound synthesis?

Mechanistic discrepancies often stem from competing pathways (e.g., direct elimination vs. intermediate dienimine formation). Control experiments, such as isotopic labeling (²H/¹³C) or trapping of transient intermediates, are critical for validating the dominant pathway .

Q. What role might this compound play in modulating immune responses via tryptophan catabolism pathways?

Tryptophan derivatives are known to suppress T-cell activity via indoleamine 2,3-dioxygenase (IDO)-mediated catabolism, as seen in fetal rejection studies . The methoxy group could alter binding affinity to IDO or downstream metabolites (e.g., kynurenines), warranting enzyme inhibition assays and metabolomic profiling.

Methodological Guidance

- Stereochemical Analysis : Use chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC) and polar mobile phases (hexane:isopropanol, 90:10) to resolve enantiomers.

- Yield Optimization : Screen co-solvents (e.g., THF, DMSO) in Larock reactions to improve annulation efficiency .

- Safety Protocols : Implement fume hood handling for volatile intermediates (e.g., 4-methylbenzenesulfinic acid) and conduct ecotoxicity assays to address data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.